molecular formula C13H12O4 B11877830 Ethyl 6-methyl-4-oxo-4H-chromene-2-carboxylate CAS No. 38322-65-5

Ethyl 6-methyl-4-oxo-4H-chromene-2-carboxylate

Cat. No.: B11877830
CAS No.: 38322-65-5
M. Wt: 232.23 g/mol
InChI Key: OUPTVBRQLKDPCJ-UHFFFAOYSA-N
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Description

Ethyl 6-methyl-4-oxo-4H-chromene-2-carboxylate is a chemical compound belonging to the chromene family Chromenes are bicyclic compounds containing a benzene ring fused to a pyran ring This particular compound is characterized by the presence of an ethyl ester group at the 2-position, a methyl group at the 6-position, and a ketone group at the 4-position of the chromene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 6-methyl-4-oxo-4H-chromene-2-carboxylate typically involves the condensation of appropriate starting materials under specific conditions. One common method involves the reaction of 6-methyl-4-oxo-4H-chromene-2-carboxylic acid with ethanol in the presence of a dehydrating agent such as sulfuric acid. The reaction is carried out under reflux conditions to yield the desired ester .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-methyl-4-oxo-4H-chromene-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 6-methyl-4-oxo-4H-chromene-2-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ethyl 6-methyl-4-oxo-4H-chromene-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may interact with DNA or proteins, disrupting their normal function and leading to cell death in cancer cells .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 4-oxo-4H-chromene-2-carboxylate
  • Ethyl 6-bromo-2-oxo-2H-chromene-3-carboxylate
  • Ethyl 6,8-dichloro-2-oxo-2H-chromene-3-carboxylate

Uniqueness

Ethyl 6-methyl-4-oxo-4H-chromene-2-carboxylate is unique due to the presence of the methyl group at the 6-position, which can influence its chemical reactivity and biological activity. This structural feature may enhance its interaction with specific molecular targets, making it a valuable compound for further research and development .

Properties

CAS No.

38322-65-5

Molecular Formula

C13H12O4

Molecular Weight

232.23 g/mol

IUPAC Name

ethyl 6-methyl-4-oxochromene-2-carboxylate

InChI

InChI=1S/C13H12O4/c1-3-16-13(15)12-7-10(14)9-6-8(2)4-5-11(9)17-12/h4-7H,3H2,1-2H3

InChI Key

OUPTVBRQLKDPCJ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=O)C2=C(O1)C=CC(=C2)C

Origin of Product

United States

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